molecular formula C8H3BrClF3O B2373027 4-Bromo-2-(trifluoromethyl)benzoyl Chloride CAS No. 104356-17-4

4-Bromo-2-(trifluoromethyl)benzoyl Chloride

Cat. No.: B2373027
CAS No.: 104356-17-4
M. Wt: 287.46
InChI Key: SPIPCSMQAATVLA-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)benzoyl Chloride is a useful research compound. Its molecular formula is C8H3BrClF3O and its molecular weight is 287.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Synthesis of Drug Intermediates

    4-Bromo-2-(trifluoromethyl)benzoyl chloride is an important intermediate in the synthesis of various pharmaceutical compounds. For example, Zhou Xiao-rui (2006) discusses the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, highlighting its economic value and efficiency in drug synthesis processes (Zhou, 2006).

  • Development of New Synthetic Approaches

    Innovative synthetic methods have been developed using similar compounds. Weijian Chen and Yu-San Ren (2014) describe new approaches for synthesizing bromine/chloride-containing compounds, starting from 4-methyl-benzoic acid (Chen & Ren, 2014).

  • Electrophilic Substitution Reactions

    The electrophilic substitution properties of benzoyl chlorides are essential in organic synthesis. Julian Lloyd and P. Ongley (1965) explored the benzoylation, sulphonation, bromination, and chlorination of benzocyclobutene, demonstrating the versatility of these compounds in synthetic chemistry (Lloyd & Ongley, 1965).

  • Synthesis of Benzoyl Peroxide

    The compound plays a role in synthesizing benzoyl peroxide, a widely used compound in various industries. B. Her, Alexandra E. Jones, and James W. Wollack (2014) describe an affordable synthesis method for benzoyl peroxide from bromobenzene, which includes a step involving acid chloride (Her, Jones, & Wollack, 2014).

Applications in Polymer Science

  • Synthesis of Block Copolymers

    T. Öztürk et al. (2020) demonstrate the use of 4-bromomethyl benzoyl chloride in synthesizing block copolymers using RAFT and FRP techniques, showing its significance in polymer research (Öztürk et al., 2020).

  • Protective Groups in Organic Synthesis

    Polymers containing residues similar to this compound have been used to protect certain functional groups in organic synthesis. J. Fréchet and Lucy J. Nuyens (1976) discuss the use of these polymers for selective functionalization of polyhydroxy alcohols (Fréchet & Nuyens, 1976).

Advanced Material Synthesis

  • Synthesis of Thermotropic Dendrimers: V. Percec et al. (1994) describe the synthesis of AB2 monomers using compounds like 4-bromomethyl benzoyl chloride, contributing to the development of thermotropic dendrimers, a type of advanced material (Percec et al., 1994).

Safety and Hazards

4-Bromo-2-(trifluoromethyl)benzoyl Chloride is considered hazardous. It can cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIPCSMQAATVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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